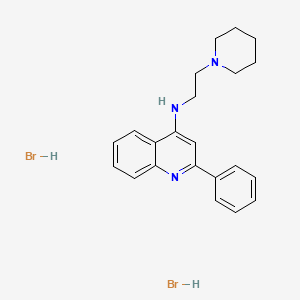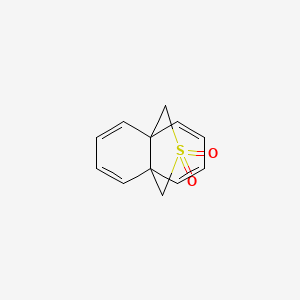
4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide is a chemical compound with the molecular formula C12H12O2S and a molecular weight of 220.287 g/mol This compound is characterized by its unique structure, which includes a methanothiomethano bridge and a naphthalene core with two dioxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of thiol reagents in the presence of oxidizing agents to introduce the methanothiomethano bridge and dioxide groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of sulfur.
Substitution: Various substitution reactions can occur, where functional groups on the naphthalene core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4a,8a-(Methanothiomethano)naphthalene, 10,10-dioxide include other naphthalene derivatives with sulfur-containing functional groups, such as:
- 4a,8a-(Methanothiomethano)naphthalene
- Naphthalene-1-thiol
- Naphthalene-2-thiol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methanothiomethano bridge and two dioxide groups. This structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
23695-63-8 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
12λ6-thiatricyclo[4.4.3.01,6]trideca-2,4,7,9-tetraene 12,12-dioxide |
InChI |
InChI=1S/C12H12O2S/c13-15(14)9-11-5-1-2-6-12(11,10-15)8-4-3-7-11/h1-8H,9-10H2 |
InChI Key |
GJZLCJJIQHGLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C=CC=CC2(CS1(=O)=O)C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



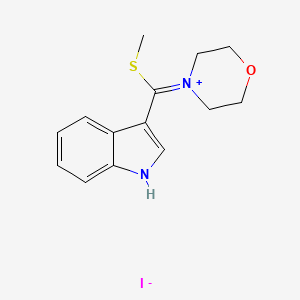
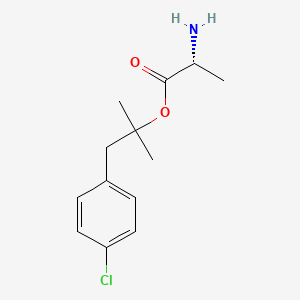
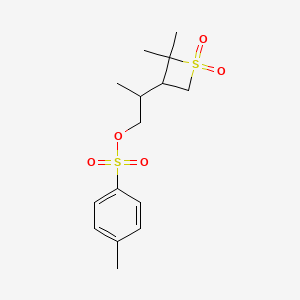

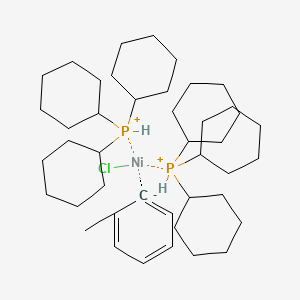
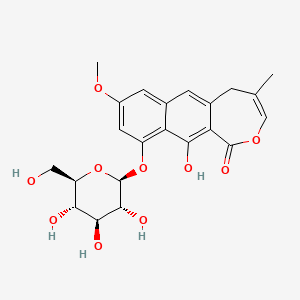



![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
